

Spectroscopic Profile of 2,2,6-Trimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,6-Trimethyloctane

Cat. No.: B3054812

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,2,6-trimethyloctane** (CAS No. 62016-28-8), a branched alkane with the molecular formula $C_{11}H_{24}$ and a molecular weight of 156.31 g/mol ^{[1][2]} This document collates available and predicted spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a valuable resource for substance identification and characterization.

Data Presentation

The following tables summarize the key quantitative spectral data for **2,2,6-trimethyloctane**. It is important to note that where experimental data was not publicly available, predicted values based on established principles of spectroscopy have been provided and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ^{13}C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental data, the following ^{13}C NMR chemical shifts for **2,2,6-trimethyloctane** are predicted based on the analysis of its molecular structure and typical chemical shift ranges for alkanes ^{[3][4]} The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Carbon Atom Assignment	Predicted Chemical Shift (δ) [ppm]	Carbon Type
C1 (CH ₃)	~9	Primary (CH ₃)
C2 (C)	~32	Quaternary (C)
C3 (CH ₂)	~45	Secondary (CH ₂)
C4 (CH ₂)	~21	Secondary (CH ₂)
C5 (CH ₂)	~37	Secondary (CH ₂)
C6 (CH)	~30	Tertiary (CH)
C7 (CH ₂)	~39	Secondary (CH ₂)
C8 (CH ₃)	~11	Primary (CH ₃)
C2-CH ₃ (x2)	~29	Primary (CH ₃)
C6-CH ₃	~20	Primary (CH ₃)

1.1.2. ¹H NMR Spectral Data (Predicted)

Similarly, the ¹H NMR spectral data is predicted, outlining the expected chemical shifts, multiplicities, and coupling constants.[\[5\]](#)[\[6\]](#)

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H1 (CH ₃)	~0.85	Triplet (t)	~7.0	3H
H3 (CH ₂)	~1.25	Multiplet (m)	-	2H
H4 (CH ₂)	~1.15	Multiplet (m)	-	2H
H5 (CH ₂)	~1.35	Multiplet (m)	-	2H
H6 (CH)	~1.50	Multiplet (m)	-	1H
H7 (CH ₂)	~1.10	Multiplet (m)	-	2H
H8 (CH ₃)	~0.88	Triplet (t)	~7.0	3H
C2-CH ₃ (x2)	~0.86	Singlet (s)	-	6H
C6-CH ₃	~0.84	Doublet (d)	~6.5	3H

Mass Spectrometry (MS)

The electron ionization mass spectrometry (EI-MS) data for **2,2,6-trimethyloctane** is available from the NIST WebBook.^[7] The spectrum is characterized by fragmentation of the parent alkane. The most abundant fragments are listed below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment Ion
57	100% (Base Peak)	[C ₄ H ₉] ⁺ (tert-butyl cation)
56	High	[C ₄ H ₈] ⁺
43	High	[C ₃ H ₇] ⁺ (isopropyl cation)
41	Moderate	[C ₃ H ₅] ⁺ (allyl cation)
71	Moderate	[C ₅ H ₁₁] ⁺
85	Moderate	[C ₆ H ₁₃] ⁺
156	Low	[C ₁₁ H ₂₄] ⁺ (Molecular Ion)

Infrared (IR) Spectroscopy

Specific experimental IR absorption peaks for **2,2,6-trimethyloctane** are not readily available. However, as a branched alkane, its IR spectrum is expected to exhibit characteristic absorptions for C-H and C-C bond vibrations.^{[8][9]}

Vibrational Mode	Characteristic Absorption Range (cm ⁻¹)	Intensity
C-H Stretch (sp ³)	2850 - 2960	Strong
C-H Bend (CH ₃ and CH ₂)	1450 - 1470	Medium
C-H Bend (CH ₃ , asymmetric)	~1375	Medium
C-C Stretch	Not typically prominent	Weak

Experimental Protocols

Standardized protocols for the acquisition of spectral data for alkanes are described below.

NMR Spectroscopy

- Sample Preparation:** A sample of **2,2,6-trimethyloctane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy:** The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- ¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is acquired on the same instrument, with the spectrometer tuned to the appropriate carbon frequency (e.g., 75 MHz for a 300 MHz instrument). A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral window is used, and a larger number of scans (e.g., 1024 or more) are often required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (GC-MS)

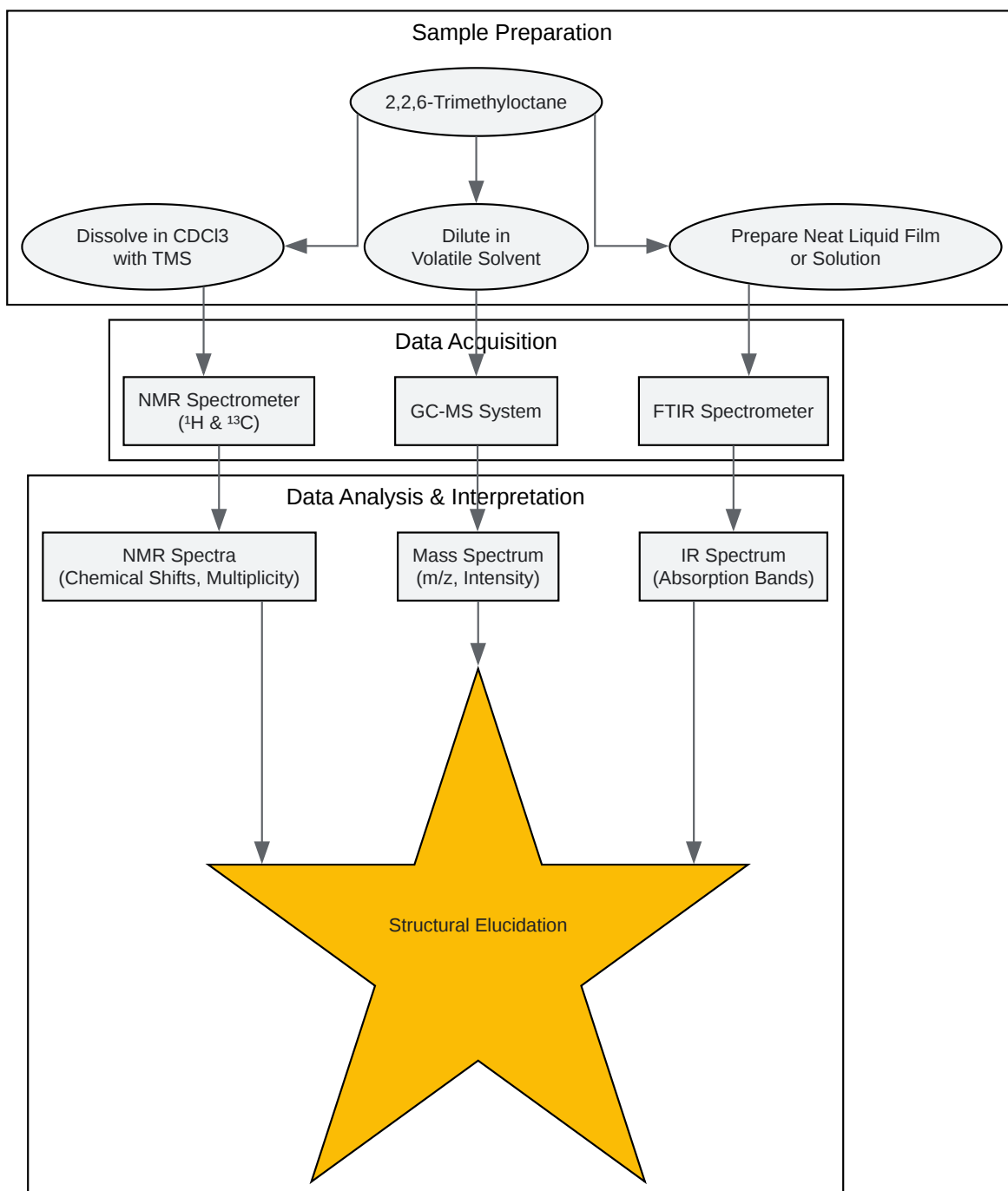
- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC). A dilute solution of **2,2,6-trimethyloctane** in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC, where it is vaporized and separated from other components.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **2,2,6-trimethyloctane**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl_4) can be prepared and placed in a sample cell.
- **Data Acquisition:** The prepared sample is placed in the beam of an infrared spectrometer (typically a Fourier-transform infrared, FTIR, instrument). The instrument scans a range of infrared frequencies (typically 4000 to 400 cm^{-1}), and the absorption of radiation by the sample is measured. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

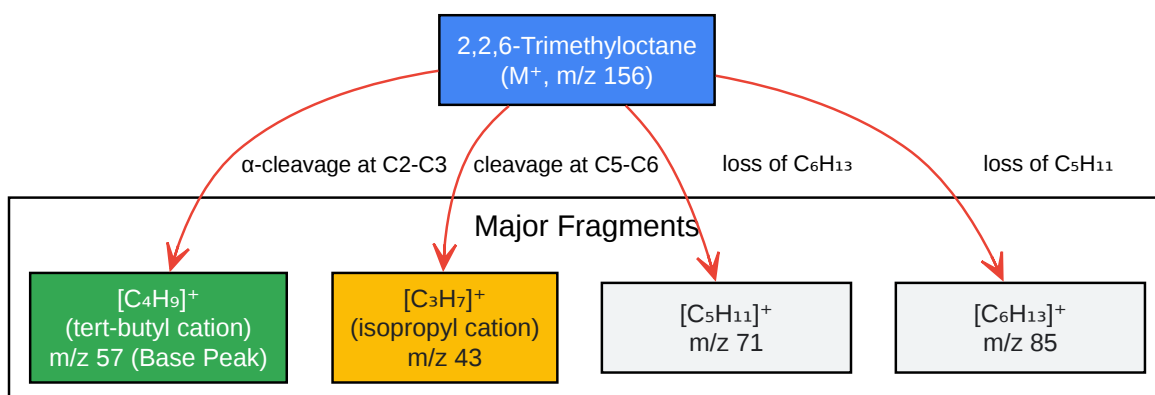
Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the spectral analysis of **2,2,6-trimethyloctane**.



[Click to download full resolution via product page](#)

General workflow for the spectral analysis of a chemical compound.



[Click to download full resolution via product page](#)

Proposed fragmentation pathway for 2,2,6-trimethyloctane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,6-Trimethyloctane | $C_{11}H_{24}$ | CID 522006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Alkanes | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. Octane, 2,2,6-trimethyl- [webbook.nist.gov]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2,6-Trimethyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054812#2-2-6-trimethyloctane-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com